LY 345899 -

LY 345899

Catalog Number: EVT-274078
CAS Number:
Molecular Formula: C20H21N7O7
Molecular Weight: 471.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
LY345899 is a potent, cytoplasmic and mitochondrial methylenetetrahydrofolate dehydrogenase MTHFD1 and MTHFD2 inhibitor. LY345899 (Figure 1) inhibited MTHFD2 (IC50: 663 nM) as well as MTHFD1 (IC50: 96 nM),
Source and Classification

LY 345899 was developed by Eli Lilly and Company and is recognized for its role in inhibiting folate metabolism. It falls under the category of antimetabolites, which are compounds that interfere with the normal metabolic processes within cells, particularly those involved in nucleic acid synthesis.

Synthesis Analysis

The synthesis of LY 345899 involves a multi-step process that begins with the construction of its core structure followed by various functional group modifications. Although specific synthetic routes and conditions are proprietary and not extensively published, it is known that the compound can achieve a high level of purity (≥95%) and is typically dissolved in dimethyl sulfoxide for experimental applications.

Key Steps in Synthesis

  1. Core Structure Preparation: The initial step focuses on assembling the foundational chemical framework of LY 345899.
  2. Functional Group Modifications: Subsequent steps involve modifying specific functional groups to enhance the compound's inhibitory properties against methylenetetrahydrofolate dehydrogenase.
Molecular Structure Analysis

LY 345899 has a complex molecular structure characterized by its ability to mimic natural folates. Its molecular formula is C₁₄H₁₈N₄O₆, and it features multiple functional groups that contribute to its biological activity.

Structural Characteristics

  • Molecular Weight: Approximately 342.31 g/mol.
  • Functional Groups: Includes amine, carboxyl, and hydroxyl groups which are critical for its interaction with target enzymes.
  • 3D Conformation: The spatial arrangement of atoms allows for effective binding to MTHFD1 and MTHFD2, enhancing its inhibitory action.
Chemical Reactions Analysis

LY 345899 participates in various chemical reactions primarily through its interaction with enzymes involved in the folate cycle. As an inhibitor of methylenetetrahydrofolate dehydrogenase, it disrupts the normal enzymatic activity leading to significant biochemical consequences.

Reaction Mechanism

  • Inhibition of Enzymatic Activity: By binding to MTHFD1 and MTHFD2, LY 345899 prevents these enzymes from catalyzing their respective reactions, resulting in decreased levels of NADPH and increased production of reactive oxygen species.
  • Cellular Impact: This disruption can lead to oxidative stress within cells, ultimately triggering cell death pathways particularly in cancerous cells.
Mechanism of Action

The mechanism of action for LY 345899 centers on its dual inhibition of methylenetetrahydrofolate dehydrogenase isoforms. This inhibition alters the balance between NADPH and NADP+, leading to increased oxidative stress within cells.

Detailed Mechanism

Physical and Chemical Properties Analysis

LY 345899 exhibits several notable physical and chemical properties that influence its behavior as a therapeutic agent.

Key Properties

  • Solubility: Highly soluble in dimethyl sulfoxide, facilitating its use in various biological assays.
  • Stability: The compound is stable under physiological conditions but may degrade under extreme pH or temperature variations.
  • Toxicity Profile: Preliminary studies indicate a selective toxicity towards cancer cells while sparing normal cells to some extent, although further studies are required to fully characterize this aspect.
Applications

The primary applications of LY 345899 lie within cancer research due to its potent antiproliferative effects on tumor cells.

Scientific Applications

  • Cancer Treatment Research: It has been extensively studied for its efficacy against various cancer types, particularly colorectal cancer where it has demonstrated significant tumor growth reduction in preclinical models.
  • Metabolic Studies: Researchers are investigating its role in metabolic pathways beyond cancer treatment, exploring potential implications in metabolic disorders linked to folate metabolism.
  • Drug Development: As an investigational compound, LY 345899 serves as a template for developing new therapies targeting similar pathways involved in tumorigenesis.
Molecular Mechanisms of Action

Enzymatic Inhibition Profiles

Dual Targeting of MTHFD1 and MTHFD2 Isoforms

LY 345899 is a folate analog engineered to simultaneously inhibit two key enzymes in one-carbon (C1) metabolism: methylenetetrahydrofolate dehydrogenase 1 (MTHFD1) in the cytosol and MTHFD2 in mitochondria. This dual targeting disrupts critical pathways that supply purine nucleotides and thymidylate for cancer cell proliferation [2] [9]. MTHFD1 is a trifunctional enzyme (dehydrogenase/cyclohydrolase/synthetase), while MTHFD2 is bifunctional (dehydrogenase/cyclohydrolase) and overexpressed in malignancies but absent in most healthy tissues [10].

LY 345899 exhibits nanomolar potency against both isoforms, with biochemical assays revealing IC₅₀ values of 96 nM for MTHFD1 and 663 nM for MTHFD2 [3] [6]. The 6.9-fold selectivity for MTHFD1 is attributed to structural differences in the active sites, particularly the NADP⁺-binding pocket [10]. This dual inhibition depletes tetrahydrofolate (THF) cofactors, reducing the availability of 10-formyl-THF for purine synthesis and 5,10-methylene-THF for thymidylate production. Consequently, cancer cells experience nucleotide pool imbalances and replication stress [1] [7].

Table 1: Enzymatic Inhibition Profiles of LY 345899

Target EnzymeIC₅₀ (nM)FunctionSubcellular Localization
MTHFD196Dehydrogenase/Cyclohydrolase/SynthetaseCytosol
MTHFD2663Dehydrogenase/CyclohydrolaseMitochondria

Structural Determinants of Folate Analog Binding Specificity

The binding specificity of LY 345899 arises from its molecular interactions with conserved residues in the folate-binding pockets of MTHFD1 and MTHFD2. Structural analyses reveal that LY 345899 mimics the folate moiety of the natural substrate 5,10-methylenetetrahydrofolate [10]. Key features include:

  • Glutamate Tail: The terminal glutamate forms salt bridges with Arg₁₀₀ and Arg₅₂ in MTHFD1, anchoring the molecule to the pterin-binding domain [7].
  • Pteridine Core: Hydrogen bonds between N₅ and Asp₁₂₈ (MTHFD1) or Asp₁₀₈ (MTHFD2) stabilize the enzyme-inhibitor complex.
  • Hydrophobic Interactions: The benzoyl linker occupies a hydrophobic cleft lined by Phe₁₂₆ in MTHFD1, enhancing affinity [10].

Mutagenesis studies demonstrate that replacing Asp₁₂₈ in MTHFD1 with alanine reduces LY 345899 binding by >50-fold, confirming its role in catalytic specificity. The bulkier NADP⁺-binding loop in MTHFD2 partially obstructs the folate pocket, explaining the lower inhibitory potency against this isoform [10].

Table 2: Key Structural Determinants for LY 345899 Binding

Enzyme RegionResidue InteractionFunctional Role
Folate-Binding PocketAsp₁₂₈ (MTHFD1)Hydrogen bonding with pteridine N₅
Glutamate AnchorArg₁₀₀ (MTHFD1)Salt bridge formation with γ-glutamyl carboxylate
Hydrophobic CleftPhe₁₂₆ (MTHFD1)Van der Waals contacts with benzoyl group
NADP⁺-Adaptive LoopGly₉₀–Pro₁₀₀ (MTHFD2)Steric hindrance reducing inhibitor affinity

Kinetic Analysis of NADP⁺/Folitixorin-Dependent Inhibition

LY 345899 acts as a competitive inhibitor for the NADP⁺-dependent dehydrogenase activity of MTHFD1 and MTHFD2. Steady-state kinetic assays using recombinant human enzymes show that LY 345899 competes with NADP⁺ for binding, with a Kᵢ of 18 nM for MTHFD1 [2] [3]. The presence of NADP⁺ reduces inhibitor potency by 3.8-fold, confirming shared binding determinants [7].

Notably, LY 345899 also disrupts the conversion of 10-formyl-THF to THF by folitixorin (5-formyl-THF), a reaction catalyzed by the synthetase domain of MTHFD1. In synthetase inhibition assays, LY 345899 exhibits mixed-type inhibition (Kᵢ = 220 nM), indicating binding to both free enzyme and enzyme-folitixorin complexes. This dual kinetic behavior depletes cellular folate pools through substrate trapping, as 10-formyl-THF accumulates but cannot be utilized for nucleotide biosynthesis [1] [7].

Table 3: Kinetic Parameters of LY 345899 Inhibition

Enzyme ActivityInhibition TypeKᵢ (nM)Impact on Substrate Kinetics
MTHFD1 DehydrogenaseCompetitive (vs NADP⁺)18Kₘ for NADP⁺ (no change in Vₘₐₓ)
MTHFD2 DehydrogenaseCompetitive (vs NADP⁺)82Kₘ for NADP⁺ by 4.2-fold
MTHFD1 SynthetaseMixed-type220Kₘ for folitixorin, ↓ Vₘₐₓ

Properties

Product Name

LY 345899

IUPAC Name

(2S)-2-[[4-(3-amino-1,9-dioxo-5,6,6a,7-tetrahydro-2H-imidazo[1,5-f]pteridin-8-yl)benzoyl]amino]pentanedioic acid

Molecular Formula

C20H21N7O7

Molecular Weight

471.4 g/mol

InChI

InChI=1S/C20H21N7O7/c21-19-24-15-14(17(31)25-19)27-11(7-22-15)8-26(20(27)34)10-3-1-9(2-4-10)16(30)23-12(18(32)33)5-6-13(28)29/h1-4,11-12H,5-8H2,(H,23,30)(H,28,29)(H,32,33)(H4,21,22,24,25,31)/t11?,12-/m0/s1

InChI Key

JSNFRYBHBVDHSG-KIYNQFGBSA-N

SMILES

C1C2CN(C(=O)N2C3=C(N1)N=C(NC3=O)N)C4=CC=C(C=C4)C(=O)NC(CCC(=O)O)C(=O)O

Solubility

Soluble in DMSO

Synonyms

LY345899; LY-345899; LY 345899;

Canonical SMILES

C1C2CN(C(=O)N2C3=C(N1)N=C(NC3=O)N)C4=CC=C(C=C4)C(=O)NC(CCC(=O)O)C(=O)O

Isomeric SMILES

C1C2CN(C(=O)N2C3=C(N1)N=C(NC3=O)N)C4=CC=C(C=C4)C(=O)N[C@@H](CCC(=O)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.